Home > Products > Screening Compounds P40803 > Azilsartan mopivabil
Azilsartan mopivabil - 2271428-31-8

Azilsartan mopivabil

Catalog Number: EVT-12546241
CAS Number: 2271428-31-8
Molecular Formula: C38H36N4O8
Molecular Weight: 676.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Azilsartan mopivabil, also known as azilsartan medoxomil, is a pharmaceutical compound primarily utilized in the treatment of hypertension. It belongs to the class of angiotensin II receptor blockers, specifically targeting the AT1 subtype of the angiotensin II receptor. Azilsartan medoxomil functions as a prodrug, converting into its active form, azilsartan, after administration. This compound was first approved by the U.S. Food and Drug Administration in February 2011 and is marketed under the brand name Edarbi, among others. It is often prescribed alone or in combination with other antihypertensive medications to effectively manage blood pressure levels in patients over 18 years of age .

Classification

Azilsartan mopivabil is classified as:

  • Pharmacological Class: Angiotensin II receptor blocker (ARB)
  • Mechanism of Action: Selective antagonist of the AT1 receptor
  • Indications: Treatment of hypertension
Synthesis Analysis

The synthesis of azilsartan mopivabil involves several key steps that yield high purity and efficiency. An improved process for its preparation has been documented, focusing on reducing the number of synthesis steps while maximizing yield and minimizing impurities.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with a cyanobiphenyl derivative that reacts with hydroxylamine hydrochloride to form a hydroxyamidino derivative.
  2. Cyclization: This intermediate undergoes cyclization in the presence of a base and chloroformic acid ester to yield a 1,2,4-oxadiazol derivative.
  3. Hydrolysis: The oxadiazol derivative is then hydrolyzed under basic conditions to produce azilsartan.
  4. Final Steps: Azilsartan can be converted into its salt form, such as potassium salt, for improved solubility and bioavailability .
Molecular Structure Analysis

The molecular structure of azilsartan mopivabil is characterized by its complex arrangement that facilitates its pharmacological activity.

Structure Data

  • Chemical Formula: C30H24N4O8K
  • Molecular Weight: Approximately 606.63 g/mol
  • IUPAC Name: Potassium 3-{4'-[(2-ethoxy-7-{[(5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methoxy]carbonyl}-1H-1,3-benzodiazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl}-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-ide
  • Structural Features: The compound contains multiple functional groups including an ethoxy group and a dioxolane ring which are critical for its interaction with the AT1 receptor .
Chemical Reactions Analysis

Azilsartan mopivabil participates in various chemical reactions which are essential for its pharmacological activity.

Reactions and Technical Details

  1. Prodrug Activation: Upon oral administration, azilsartan medoxomil is hydrolyzed to azilsartan in the gastrointestinal tract.
  2. Binding Mechanism: Azilsartan binds selectively to the AT1 receptor, blocking angiotensin II from exerting its vasoconstrictive effects.
  3. Impurity Control: The synthesis process has been optimized to minimize impurities such as amide and desethyl variants that could affect efficacy and safety .
Mechanism of Action

The mechanism by which azilsartan mopivabil exerts its antihypertensive effects involves several biological processes.

Process and Data

  1. Angiotensin II Receptor Blocking: Azilsartan selectively inhibits the binding of angiotensin II to the AT1 receptor, leading to vasodilation and reduced blood pressure.
  2. Duration of Action: The drug dissociates slowly from the AT1 receptor compared to other angiotensin II receptor blockers, resulting in a prolonged antihypertensive effect.
  3. Clinical Implications: By lowering blood pressure effectively, azilsartan may reduce the risk of cardiovascular events such as strokes and myocardial infarctions .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of azilsartan mopivabil is crucial for its application in pharmacotherapy.

Physical Properties

  • Solubility: Water solubility is low (approximately 0.00978 mg/mL).
  • LogP Value: Estimated logP values range from 4.56 to 6.03 indicating moderate lipophilicity.

Chemical Properties

  • pKa Values: Strongest acidic pKa at approximately 5.91; strongest basic pKa at around 1.48.
  • Polar Surface Area: Approximately 136.77 Ų.

These properties influence absorption and bioavailability when administered orally .

Applications

Azilsartan mopivabil is primarily used in clinical settings for managing hypertension but has potential applications beyond this primary indication.

Scientific Uses

  • Hypertension Management: As a first-line treatment or as part of combination therapy for patients with elevated blood pressure.
  • Potential Off-label Uses: There are indications that it may be beneficial in patients with diabetes mellitus experiencing hypertension or those with a history of myocardial infarction or heart failure due to its cardiovascular protective effects .

Properties

CAS Number

2271428-31-8

Product Name

Azilsartan mopivabil

IUPAC Name

[4-(2,2-dimethylpropanoyloxy)-3-methoxyphenyl]methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C38H36N4O8

Molecular Weight

676.7 g/mol

InChI

InChI=1S/C38H36N4O8/c1-6-47-36-39-29-13-9-12-28(34(43)48-22-24-16-19-30(31(20-24)46-5)49-35(44)38(2,3)4)32(29)42(36)21-23-14-17-25(18-15-23)26-10-7-8-11-27(26)33-40-37(45)50-41-33/h7-20H,6,21-22H2,1-5H3,(H,40,41,45)

InChI Key

UIGUEOKVFZHFSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=CC(=C(C=C6)OC(=O)C(C)(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.